5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . Furan is a five-membered heteroaromatic compound . Isoxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Thiophene has been used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Isoxazole is also a five-membered heterocyclic moiety .Chemical Reactions Analysis
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antiprotozoal Activities
Research on compounds structurally related to 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide has shown promising antiprotozoal activities. For example, studies on dicationic 3,5-diphenylisoxazoles, analogues where the central ring is replaced by isoxazole, have demonstrated significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting cytotoxic indices notably higher than that of known antiprotozoals like furamidine (Patrick et al., 2007).
Fungicidal Properties
Positional isomers of aromatic heterocyclic carboxamides, including structures related to 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, have been synthesized and their fungicidal activity evaluated. Certain derivatives demonstrated high activity against gray mold, suggesting potential agricultural applications (Banba, Yoshikawa, & Katsuta, 2013).
Chemical Synthesis and Reactions
The chemical reactivity and synthesis pathways involving compounds similar to 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide have been extensively studied. For instance, reactions involving ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases have led to the discovery of various derivative compounds, highlighting the versatility of this chemical framework in synthetic chemistry (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial and Nematicidal Activities
Derivatives of the isoxazole-3-carboxamide framework have shown significant antimicrobial and nematicidal activities. For example, a study on 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one revealed these compounds could effectively inhibit bacterial and fungal growth, as well as demonstrate nematicidal activities against certain pests, suggesting their potential in developing new antimicrobial and pest control agents (Reddy, Rao, Yakub, & Nagaraj, 2010).
Future Directions
properties
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-7-11(16-19-9)14(17)15-8-10-4-5-12(18-10)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXIVHXVWHNPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide |
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